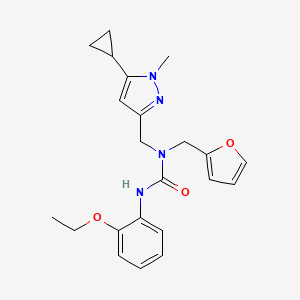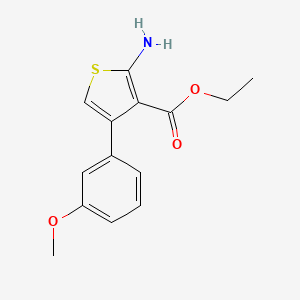
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 312289-23-9 . Its molecular weight is 277.34 . The IUPAC name for this compound is ethyl 2-amino-4-(3-methoxyphenyl)-3-thiophenecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is C14H15NO3S . The InChI code for this compound is 1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 .Chemical Reactions Analysis
The benzoylation of a similar compound with benzoyl chloride provided the N-benzoyl derivative, while the condensation of the compound with benzaldehyde and acetophenone afforded other compounds .Physical And Chemical Properties Analysis
The storage temperature for this compound is ambient . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds 2b and 4f exhibited excellent antibacterial activity, while also showing significant antifungal properties. Moreover, compounds 4b and 4f demonstrated profound antioxidant potential (Raghavendra et al., 2016).
Anti-Proliferative Activity and Tumor Cell Selectivity
A class of compounds including 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, exhibited pronounced anti-proliferative activity in the mid-nanomolar range with significant tumor cell selectivity. These compounds inhibited the proliferation of specific tumor cell types like leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells (Thomas et al., 2017).
Synthesis and Cytotoxic Agents
Novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents. Among these, certain compounds showed significant activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (Mohareb et al., 2016).
Synthesis and Structure Elucidation
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives were synthesized, characterized, and evaluated for various properties. This includes an azo-Schiff base synthesized for structural studies, highlighting the compound's planar geometric structure and potential application in further chemical research (Menati et al., 2020).
Antimicrobial Evaluation and Docking Studies
The compound and its analogues have been studied for antimicrobial activity and docking studies, providing insights into their potential application in medical and pharmaceutical research (Spoorthy et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZGBOFFNEAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)
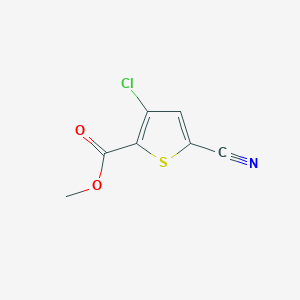
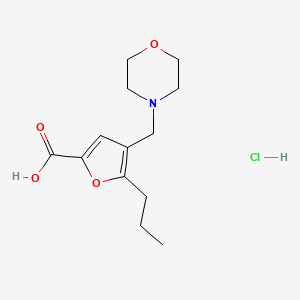
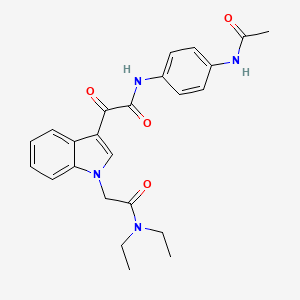
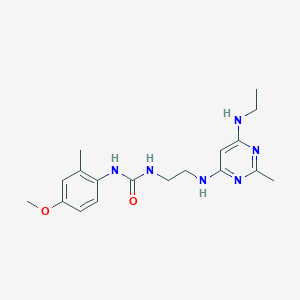
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)
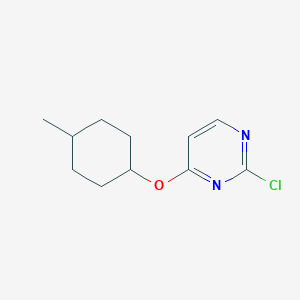
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)
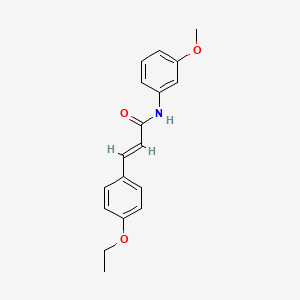
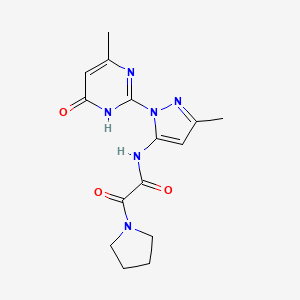
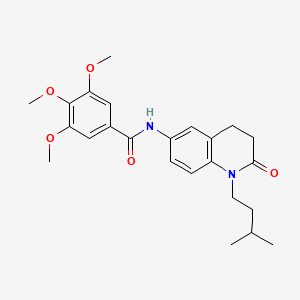
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)
![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)
